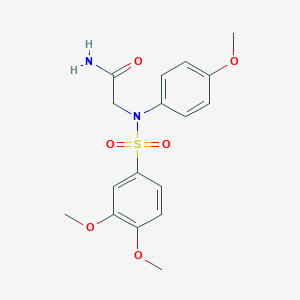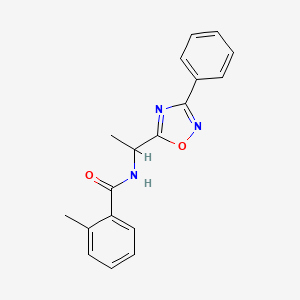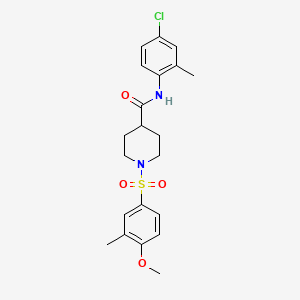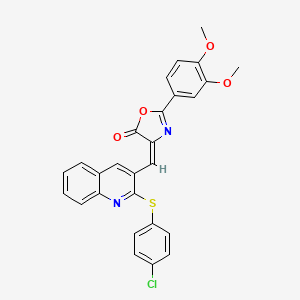
2,2-diphenyl-N'-(propan-2-ylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N'-(propan-2-ylidene)acetohydrazide, commonly known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a simple and cost-effective method.
Aplicaciones Científicas De Investigación
DPPH has been extensively studied for its potential applications in various fields, including chemistry, biochemistry, pharmacology, and materials science. In chemistry, DPPH is used as a radical scavenger and antioxidant, and its reactivity towards free radicals has been studied extensively. In biochemistry, DPPH has been shown to have potential as an inhibitor of enzymes involved in various metabolic pathways. In pharmacology, DPPH has been studied for its potential as an anticancer agent, and its ability to induce apoptosis in cancer cells has been demonstrated. In materials science, DPPH has been used as a probe to study the properties of polymers and other materials.
Mecanismo De Acción
The mechanism of action of DPPH is primarily through its ability to scavenge free radicals. DPPH reacts with free radicals, resulting in the formation of a stable non-radical compound. This reaction prevents the free radical from causing damage to cellular components, such as DNA, proteins, and lipids. The ability of DPPH to scavenge free radicals has been attributed to its unique molecular structure, which contains a stable nitroxide radical.
Biochemical and Physiological Effects
DPPH has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DPPH has been demonstrated to scavenge free radicals and protect cells from oxidative damage. Additionally, DPPH has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce inflammation in animal models. Furthermore, DPPH has been demonstrated to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPH has several advantages for lab experiments, including its stability, ease of synthesis, and low cost. Additionally, DPPH can be used as a probe to study the properties of various materials, including polymers, nanoparticles, and proteins. However, DPPH has some limitations, including its solubility in organic solvents only, and its potential to react with other compounds in complex biological systems.
Direcciones Futuras
There are several future directions for DPPH research, including its potential applications in drug discovery, materials science, and environmental science. DPPH can be used as a model compound to study the reactivity of other nitroxide radicals, and its potential as a starting material for the synthesis of new compounds with improved properties can be explored. Additionally, DPPH can be used as a probe to study the properties of various materials, including polymers, nanoparticles, and proteins. Furthermore, DPPH can be used to study the antioxidant properties of various natural products, such as plant extracts, and their potential as a source of new drugs can be explored.
Conclusion
In conclusion, DPPH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is synthesized through a simple and cost-effective method and has been extensively studied for its potential applications in chemistry, biochemistry, pharmacology, and materials science. DPPH has several advantages for lab experiments, including its stability, ease of synthesis, and low cost. However, DPPH has some limitations, including its solubility in organic solvents only, and its potential to react with other compounds in complex biological systems. There are several future directions for DPPH research, including its potential applications in drug discovery, materials science, and environmental science.
Métodos De Síntesis
DPPH is synthesized through the reaction of 2,2-diphenylhydrazine with propan-2-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis method is simple, cost-effective, and yields high purity DPPH.
Propiedades
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-19-14-8-7-13-18(19)15-22-23-21(25)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20,24H,(H,23,25)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCXXLSSHUCAE-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


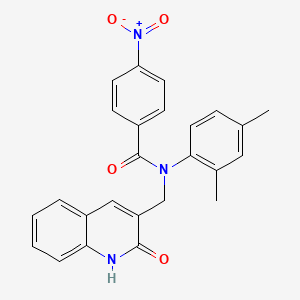



![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
